

2-Vinylnaphthalene CAS number and safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinylnaphthalene

Cat. No.: B3423085

[Get Quote](#)

An In-depth Technical Guide to 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Vinylnaphthalene**, including its chemical identity, safety information, experimental protocols for its synthesis and polymerization, and relevant metabolic pathways.

Chemical Identification and Properties

2-Vinylnaphthalene, also known as 2-ethenylnaphthalene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀.^[1] It consists of a naphthalene ring substituted with a vinyl group at the second position.^{[1][2]} This compound is a key monomer in the synthesis of various polymers and copolymers.^{[3][4]}

CAS Number: 827-54-3

Table 1: Physicochemical Properties of **2-Vinylnaphthalene**

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{10}$	
Molecular Weight	154.21 g/mol	
Appearance	White to beige or tan powder/crystals	
Melting Point	63 - 68 °C	
Boiling Point	135 °C @ 18 mmHg	
Solubility	Insoluble in water; Soluble in ethanol, acetone, and benzene.	
InChI Key	KXYAVSFOJVUIHT-UHFFFAOYSA-N	

Safety Data Sheet Summary

2-VinylNaphthalene is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the key safety information.

Table 2: Hazard Identification and GHS Classification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07 (Harmful)	Warning	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/Irritation	GHS07 (Irritant)	Warning	H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation	GHS07 (Irritant)	Warning	H319: Causes serious eye irritation.
Respiratory/Skin Sensitization	GHS07 (Sensitizer)	Warning	H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Single Exposure)	GHS08 (Health Hazard)	Warning	H371: May cause damage to organs.

Table 3: Handling, Storage, and First Aid

Aspect	Recommendation	Source(s)
Handling	Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear personal protective equipment (gloves, lab coat, safety glasses).	
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. Recommended storage temperature: 2-8°C.	
Incompatible Materials	Strong oxidizing agents.	
First Aid (Inhalation)	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.	
First Aid (Skin Contact)	Wash off with soap and plenty of water. Consult a physician if irritation persists.	
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
First Aid (Ingestion)	Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.	

Experimental Protocols

A common and effective method for synthesizing **2-VinylNaphthalene** is through a two-step process starting from 2-acetylNaphthalene.

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol

- **Dissolution:** Dissolve 2-acetylnaphthalene as the raw material in an alcohol solvent, such as methanol or an ethanol-water solution.
- **Reduction:** Add a reducing agent, such as sodium borohydride (NaBH_4), potassium borohydride (KBH_4), or lithium aluminum hydride (LiAlH_4), to the solution. The molar ratio of the reducing agent to 2-acetylnaphthalene is typically in the range of 0.25:1 to 0.45:1.
- **Reaction Conditions:** Maintain the reaction temperature between 10-40°C and allow the reaction to proceed for 2-3 hours with stirring.
- **Isolation:** After the reaction is complete, adjust the pH of the mixture to 6-8 using an acid (e.g., 5-15% hydrochloric acid) to precipitate the intermediate product, 1-(naphthalen-2-yl)ethanol.
- **Purification (Optional):** The crude intermediate can be purified by dissolving it in a solvent like xylene, allowing it to settle, collecting the organic phase, and then concentrating it under vacuum followed by cooling and crystallization.

Step 2: Dehydration to **2-Vinylnaphthalene**

- **Mixture Preparation:** In a preheating tank, melt the purified intermediate product from Step 1 at a temperature of at least 120°C. Add a polymerization inhibitor (e.g., 4-methoxyphenol, hydroquinone) and a catalyst.
- **Dehydration Reaction:** Transfer the mixture to a reactor system (often a multi-stage reactor) and carry out the dehydration reaction. The reaction is typically performed under vacuum (e.g., 0.1-2 mmHg).
- **Product Collection:** The gaseous **2-Vinylnaphthalene** product is passed through a condenser to be liquefied and is then collected in a receiver tank.
- **Final Purification:** The crude product can be further purified by recrystallization from a solvent like anhydrous ethanol to achieve high purity (e.g., >99%).

2-VinylNaphthalene can be polymerized via anionic polymerization to produce poly(**2-vinylNaphthalene**) with a narrow molecular weight distribution.

- **Monomer Purification:** It is critical to purify the **2-VinylNaphthalene** monomer to remove any electrophilic impurities, such as traces of 2-acetylnaphthalene, which can terminate the living polymerization. This can be achieved by treating the monomer with lithium aluminum hydride in a solvent like toluene.
- **Solvent and Initiator:** The polymerization is typically carried out in an aprotic solvent like tetrahydrofuran (THF). An organolithium compound, such as sec-butyllithium, is commonly used as the initiator.
- **Initiation:** The initiator is added to the purified monomer in the solvent at a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon or nitrogen) to initiate the polymerization.
- **Propagation:** The polymerization proceeds as the living anionic chain ends add monomer units. The living nature of the polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition.
- **Termination:** The polymerization is terminated by adding a proton source, such as degassed methanol.
- **Characterization:** The resulting polymer's molecular weight and polydispersity index (PDI) are characterized using techniques like size exclusion chromatography (SEC). The polymer's structure and composition can be confirmed by ¹H-NMR spectroscopy.

Diagrams and Pathways

While specific mammalian signaling pathways for **2-VinylNaphthalene** are not well-documented, the metabolic pathway of the closely related compound, 2-methylnaphthalene, in *Pseudomonas* species provides a relevant example of its biochemical transformation. This pathway is illustrative of how aromatic hydrocarbons can be degraded.

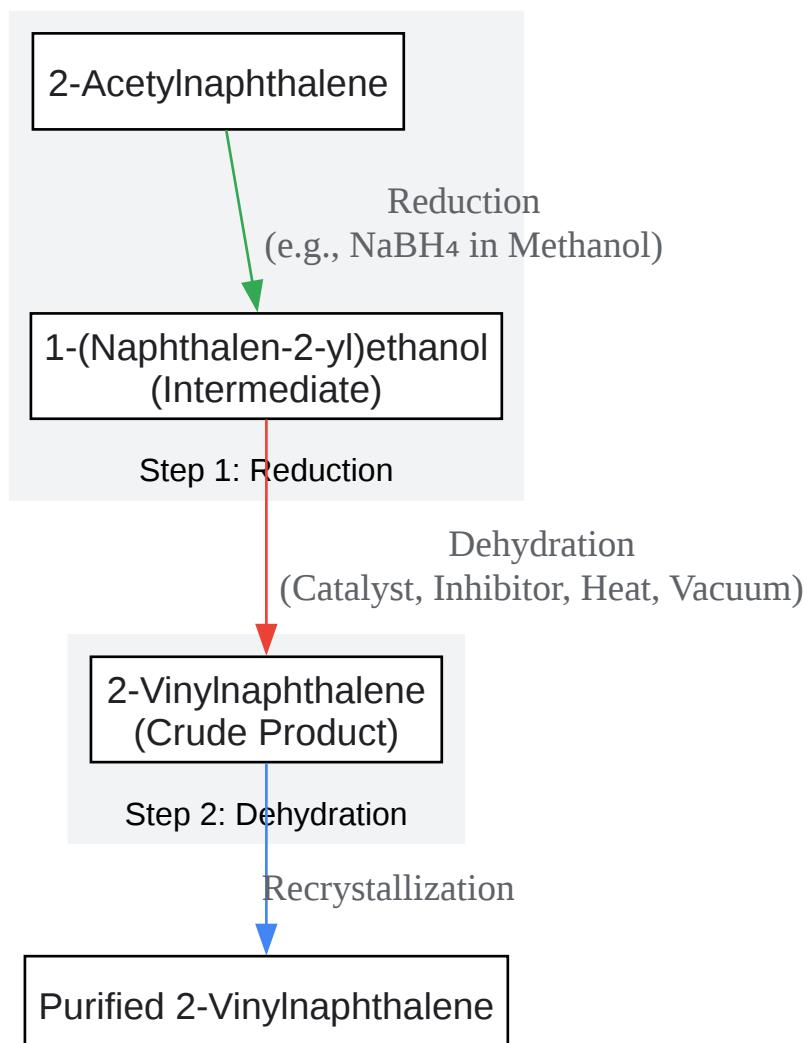


Figure 1: Synthesis of 2-Vinylnaphthalene

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **2-Vinylnaphthalene**.

The degradation of naphthalene and 2-methylnaphthalene in *Pseudomonas PG* proceeds through catechol, which is then cleaved by either the meta or ortho pathway.

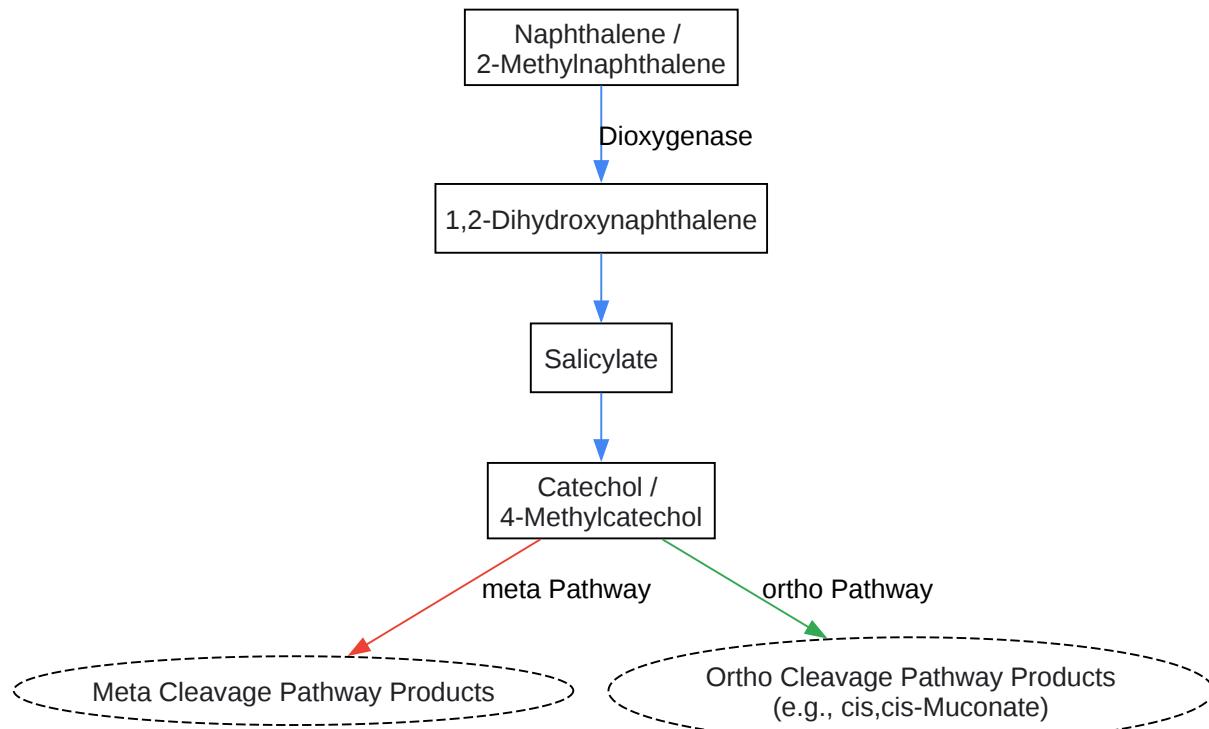


Figure 2: Microbial Metabolism of Naphthalene

[Click to download full resolution via product page](#)

Caption: Metabolic pathways for naphthalene degradation in *Pseudomonas PG*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]
- 3. 2-Vinylnaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Vinylnaphthalene | 827-54-3 [chemicalbook.com]
- To cite this document: BenchChem. [2-Vinylnaphthalene CAS number and safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423085#2-vinylnaphthalene-cas-number-and-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com